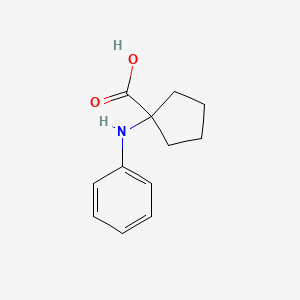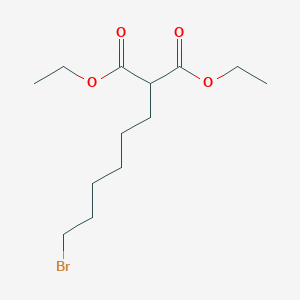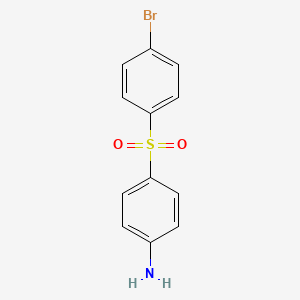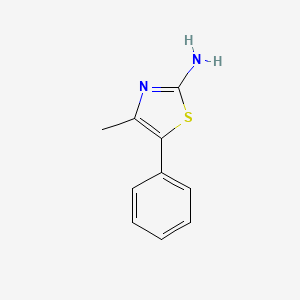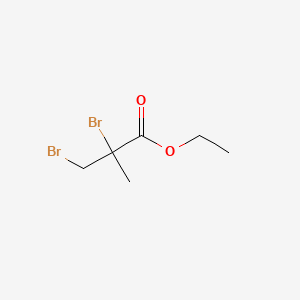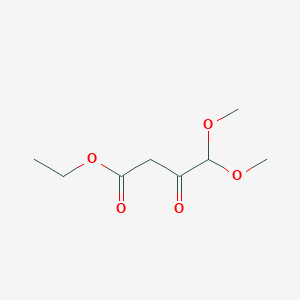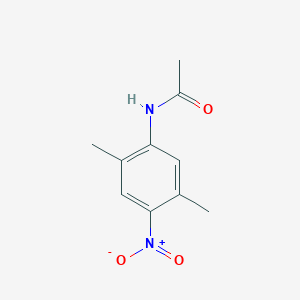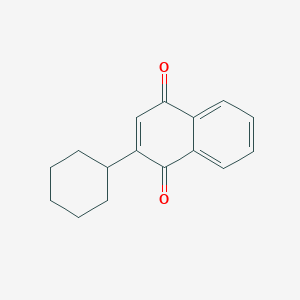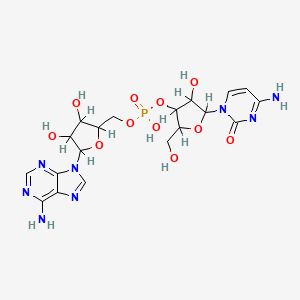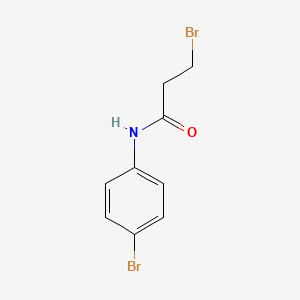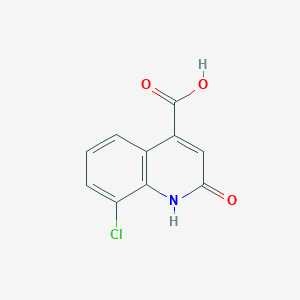
8-Chloro-2-hydroxyquinoline-4-carboxylic acid
説明
8-Chloro-2-hydroxyquinoline-4-carboxylic acid is an organic compound that belongs to the chemical class of quinolines . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid consists of a pyridine ring fused to a phenol, with a hydroxyl group attached to position 8 and a carboxylic acid group attached to position 4 . The presence of a chlorine atom at position 8 distinguishes it from other quinoline derivatives .Physical And Chemical Properties Analysis
8-Chloro-2-hydroxyquinoline-4-carboxylic acid is a solid compound . It has an empirical formula of C10H6ClNO3 and a molecular weight of 223.61 .科学的研究の応用
Photolabile Protecting Group for Carboxylic Acids
8-Chloro-2-hydroxyquinoline-4-carboxylic acid and its derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as photolabile protecting groups for carboxylic acids. These compounds exhibit greater single photon quantum efficiency than traditional protecting groups and have shown sufficient sensitivity to multiphoton-induced photolysis for use in vivo applications. Their increased solubility and low fluorescence make them valuable in the caging of biological messengers (Fedoryak & Dore, 2002).
Enhancement of Chemotherapy Efficacy
Derivatives of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, similar to Chloroquine, have been found to sensitize breast cancer cells to chemotherapy independently of autophagy. This sensitization enhances the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs, making these compounds of interest in cancer treatment research (Maycotte et al., 2012).
Medicinal Chemistry and Metal Chelation
8-Hydroxyquinoline and its derivatives, including 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for the treatment of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders, through their metal chelation properties. Such activities offer potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Metal Ion Determination and Spectrophotometric Analysis
8-Hydroxyquinoline, closely related to 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, has been utilized as a photometric reagent for the determination of metal ions. Its ability to form complexes with metals allows for the spectrophotometric determination of binary, ternary, and quaternary mixtures of metals, demonstrating its utility in analytical chemistry (Blanco et al., 1989).
Proton Relay System in Excited-State Chemistry
Studies have shown that compounds such as 7-Hydroxyquinoline-8-carboxylic acid, which is structurally related to 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, can undergo excited-state intramolecular double proton transfer. This demonstrates the potential of these compounds in photochemical applications, highlighting their importance in the development of novel photophysical and photochemical systems (Tang et al., 2011).
特性
IUPAC Name |
8-chloro-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSAYZLIVFQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350006 | |
| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Chloro-2-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
30333-56-3 | |
| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



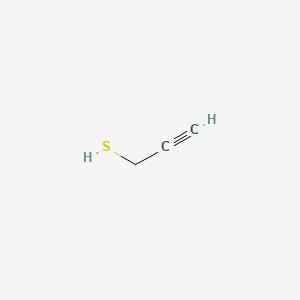
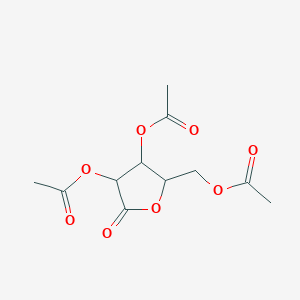
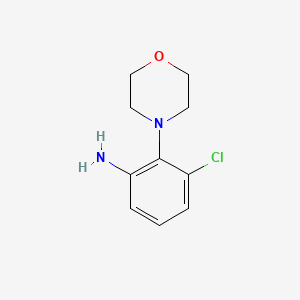
![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)
